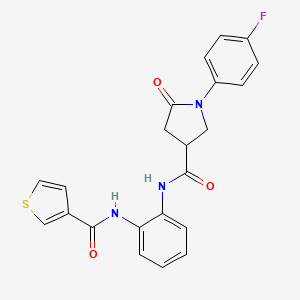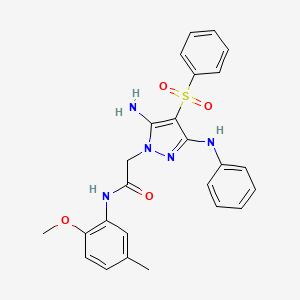![molecular formula C20H13Cl2FN2O B2640063 1-(2-chloro-6-fluorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile CAS No. 551931-12-5](/img/structure/B2640063.png)
1-(2-chloro-6-fluorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloro-6-fluorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C20H13Cl2FN2O and its molecular weight is 387.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal and Acaricidal Activities
A range of 2-arylpyrrole derivatives, including compounds similar to 1-(2-chloro-6-fluorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile, have been explored for their insecticidal and acaricidal properties. Some derivatives demonstrated exceptional activities against pests such as Lepidopteran and mites, even surpassing the effectiveness of existing commercial pesticides like Chlorfenapyr (Liu et al., 2012).
Synthesis and Characterization for Biological Activity
Novel pyrrole derivatives, structurally related to this compound, have been synthesized and characterized for potential biological activities. These compounds, often involving complex chemical reactions, have been studied to understand their properties and potential applications in various fields, including medicine and agriculture (Sroor, 2019).
Advanced Material Science Applications
Research has been conducted on pyrrole derivatives for their potential use in material science, particularly in non-linear optics and as advanced materials with specific molecular properties. This includes studying their electronic structures, vibrational spectra, and other physical properties relevant to material science applications (Murthy et al., 2017).
Crystal Structure Analysis
Studies on compounds similar to this compound include detailed crystal structure analysis. Such research aids in understanding the molecular geometry and interactions within the crystal lattice, contributing to the broader knowledge of chemical and pharmaceutical design (Özbey et al., 2004).
Molecular Docking and In Vitro Screening
Some pyrrole derivatives have been subjected to molecular docking and in vitro screening for their potential as pharmaceutical agents. This includes assessing their binding energies with target proteins and evaluating their antimicrobial and antioxidant activities, which is crucial for drug development (Flefel et al., 2018).
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-[2-(4-chlorophenyl)acetyl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O/c21-15-6-4-13(5-7-15)8-20(26)14-9-16(10-24)25(11-14)12-17-18(22)2-1-3-19(17)23/h1-7,9,11H,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUAWGWKYQPJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=C2C#N)C(=O)CC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)
![N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2639989.png)
![ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2639990.png)
![3-[(4-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2639991.png)






![3,5-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2640002.png)